1H-Indole-5-carbothioamide
Overview
Description
1H-Indole-5-carbothioamide is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Therapeutics : It acts as a potent inhibitor of human 5-lipoxygenase, suggesting potential use in anti-inflammatory therapeutics (E. Karg et al., 2009).
Treatment of Cognitive Disorders : It serves as a selective and orally active serotonin 6 (5-HT6) receptor antagonist, potentially useful for treating cognitive disorders, including Alzheimer's Disease (R. Nirogi et al., 2017).
Antioxidant, Antibacterial, and Antifungal Properties : Derivatives of 1H-Indole-5-carbothioamide have shown excellent antioxidant activity, moderate antibacterial and antifungal potential, and high biocompatibility (H. Aziz et al., 2020).
Anticancer Agent Targeting Bcl-2 : It targets Bcl-2, a protein that resists programmed cancer cell death, and has contributed to the development of treatments for chronic lymphocytic leukemia (Rania Hamdy et al., 2019).
Anticonvulsant Activity : The compound has shown anticonvulsant activity in the MES model with lower neurotoxicity than phenytoin (N. Siddiqui et al., 2008).
Potential Anti-HIV and Anti-Tubercular Activity : It displays potential anti-HIV activity and anti-tubercular activity, with significant inhibitory effects on HIV-1 replication and MTB growth (Debjani Banerjee et al., 2011).
Antidepressant Medications : Thiophene-based pyrazolines with a carbothioamide tail unit at the N1 position may be therapeutically useful as potential antidepressant medications (B. Mathew et al., 2014).
Antibacterial Activity : It shows potent activity against Bacillus subtilis, comparable to penicillin (Xinhua Liu et al., 2008).
Safety and Hazards
Future Directions
Indole derivatives have been attracting increasing attention in recent years due to their diverse biological activities . They have been used in the treatment of various disorders in the human body . Therefore, the exploration of novel methods of synthesis and the investigation of the biological activities of compounds like 1H-Indole-5-carbothioamide could be a promising direction for future research .
Mechanism of Action
Target of Action
1H-Indole-5-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit voltage-gated K+ channels and enhance Ca2+ entry, stimulating the secretion of glucagon-like peptide 1 (GLP-1) .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound. For instance, some indole hydrazide derivatives have been found to act as corrosion inhibitors for mild steel in a hydrochloric acid (HCl) solution .
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carbothioamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been used for the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential protein kinase Cθ inhibitors .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins , which could influence the localization or accumulation of this compound.
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
1H-indole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWDVBRNTWWNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592029 | |
Record name | 1H-Indole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114948-09-3 | |
Record name | 1H-Indole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.